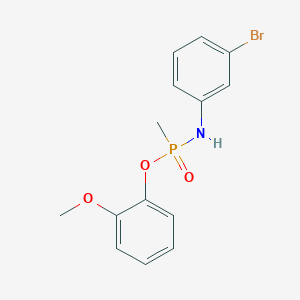
2-methoxyphenyl N-(3-bromophenyl)-P-methylphosphonamidoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxyphenyl N-(3-bromophenyl)-P-methylphosphonamidoate is a complex organic compound that features a bromine atom, a methoxyphenoxy group, and a methylphosphoryl group attached to an aniline base
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyphenyl N-(3-bromophenyl)-P-methylphosphonamidoate typically involves multiple steps, including the bromination of aniline derivatives, the introduction of the methoxyphenoxy group, and the attachment of the methylphosphoryl group. Common synthetic routes may include:
Bromination: Aniline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Methoxyphenoxy Group Introduction: The brominated aniline is reacted with 2-methoxyphenol in the presence of a base such as potassium carbonate to form the methoxyphenoxy derivative.
Methylphosphoryl Group Attachment: The final step involves the reaction of the methoxyphenoxy derivative with a methylphosphorylating agent such as dimethylphosphite in the presence of a catalyst like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-methoxyphenyl N-(3-bromophenyl)-P-methylphosphonamidoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
2-methoxyphenyl N-(3-bromophenyl)-P-methylphosphonamidoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-methoxyphenyl N-(3-bromophenyl)-P-methylphosphonamidoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-bromoaniline: A simpler derivative with only a bromine atom attached to the aniline ring.
2-methoxyphenol: Contains a methoxy group and a hydroxyl group on a benzene ring.
Dimethylphosphite: A methylphosphorylating agent used in the synthesis of various organophosphorus compounds.
Uniqueness
2-methoxyphenyl N-(3-bromophenyl)-P-methylphosphonamidoate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C14H15BrNO3P |
|---|---|
分子量 |
356.15g/mol |
IUPAC 名称 |
3-bromo-N-[(2-methoxyphenoxy)-methylphosphoryl]aniline |
InChI |
InChI=1S/C14H15BrNO3P/c1-18-13-8-3-4-9-14(13)19-20(2,17)16-12-7-5-6-11(15)10-12/h3-10H,1-2H3,(H,16,17) |
InChI 键 |
GGAVBASRIWXGOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OP(=O)(C)NC2=CC(=CC=C2)Br |
规范 SMILES |
COC1=CC=CC=C1OP(=O)(C)NC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















